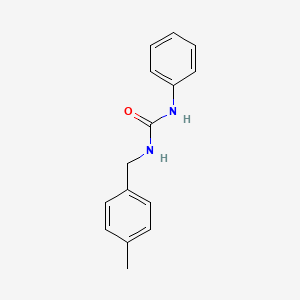

N-(4-methylbenzyl)-N'-phenylurea

Description

N-(4-Methylbenzyl)-N'-phenylurea is a urea derivative characterized by a phenyl group attached to one nitrogen atom and a 4-methylbenzyl group (para-methyl-substituted benzyl) attached to the other. Urea derivatives are widely studied for their diverse biological and chemical properties, including anticancer, anti-inflammatory, and plant growth regulatory activities. The methylbenzyl substituent in this compound introduces steric and electronic effects that influence its reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFCGNZCNWBQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Anticancer Phenylurea Derivatives

- CTPPU [N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-phenylurea]: Structural Difference: Contains a chloro-trifluoromethylphenyl group instead of methylbenzyl. Activity: Demonstrates potent anticancer effects against non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest and apoptosis. The electron-withdrawing groups (Cl, CF₃) enhance binding to cellular targets compared to the methyl group in N-(4-methylbenzyl)-N'-phenylurea . Key Data: IC₅₀ values in NSCLC cells are 10–20 µM, significantly lower than traditional chemotherapeutics .

- N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea Derivatives: Structural Difference: Incorporates a thiazole ring substituted with phenyl or methoxyphenyl groups. Activity: Exhibits anti-inflammatory properties via inhibition of p38 kinase. For example, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea shows a docking score (rerank = −85.2) comparable to known kinase inhibitors . Comparison: The thiazole ring enhances π-π stacking with kinase active sites, whereas the methylbenzyl group in this compound may favor hydrophobic interactions .

Cytotoxic Urea Derivatives

- N-(4-Methylbenzoyl)-N'-phenylurea :

- Structural Difference : A benzoyl group replaces the benzyl group, with a methyl substituent at the para position.

- Activity : Displays cytotoxic activity against HeLa cells (IC₂₀ = 12.5 µM), outperforming hydroxyurea (IC₂₀ = 25 µM). The benzoyl group improves membrane permeability compared to the benzyl group in this compound .

- Key Data : Quantitative structure-activity relationship (QSAR) analysis shows a strong correlation between steric parameters (CMR) and cytotoxicity (Log(1/IC₂₀) = 0.115 CMR – 3.175) .

Plant Growth Regulators

- CPPU [N-(2-Chloro-4-pyridyl)-N'-phenylurea]:

- Structural Difference : A chloropyridyl group replaces the methylbenzyl substituent.

- Activity : A potent cytokinin used to promote fruit enlargement in kiwifruit and grapes. Its activity is 1000× stronger than natural cytokinins due to the electron-deficient pyridyl group enhancing receptor binding .

- Comparison : The methylbenzyl group in this compound lacks the electron-withdrawing properties critical for cytokinin receptor activation, limiting its utility in plant applications .

CNS-Active Urea Derivatives

- N-(4-Methoxybenzoyl)-N'-phenylurea :

- Structural Difference : A methoxybenzoyl group replaces the methylbenzyl moiety.

- Activity : Acts as a CNS depressant, prolonging barbiturate-induced sleep time in mice by 150% compared to bromisoval (standard). The methoxy group enhances hydrogen bonding with GABA receptors .

- Comparison : The methylbenzyl group’s hydrophobicity may reduce CNS penetration compared to the methoxybenzoyl derivative .

Fungicidal Urea Derivatives

- Monceren [N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea]: Structural Difference: Features a chlorophenylmethyl and cyclopentyl group instead of methylbenzyl. Activity: A non-systemic fungicide with protectant activity. The chlorophenyl group enhances binding to fungal cell membranes, while the cyclopentyl group improves stability . Crystallographic Data: Orthorhombic crystal system (a = 12.1887 Å, b = 8.7677 Å, c = 33.063 Å) .

Data Tables

Table 2: Physicochemical Properties

Key Findings and Implications

- Substituent Effects : Electron-withdrawing groups (Cl, CF₃, pyridyl) enhance receptor binding in anticancer and cytokinin activities, while hydrophobic groups (methylbenzyl, benzoyl) improve cytotoxicity and CNS penetration.

- Biological Specificity : The methylbenzyl group in this compound may favor cytotoxic or CNS applications but lacks the electronic features required for plant growth regulation.

- Contradictory Evidence : While some urea derivatives (e.g., CPPU) are highly active in plants, others (e.g., N-(4-methylbenzoyl)-N'-phenylurea) excel in cytotoxicity, highlighting the need for target-specific design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.